molecular formula C23H22N4O3S2 B305979 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B305979
M. Wt: 466.6 g/mol
InChI Key: YDEYUYTUOOWBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of research applications.

Mechanism of Action

The mechanism of action of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide are still being studied. However, it has been shown to have anti-cancer and neuroprotective properties in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potential for use in the development of new cancer and neurological disorder treatments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to further study its anti-cancer properties and potential for use in the development of new cancer treatments. Another direction is to further study its neuroprotective properties and potential for use in the development of new treatments for neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method for 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-isopropylphenol with chloromethyl methyl ether to form 4-isopropylphenoxy methyl ether. This is followed by the reaction of the resulting compound with hydrazine hydrate to form 5-(4-isopropylphenoxy)methyl-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this compound with N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the presence of a catalyst to form 2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

Scientific Research Applications

2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in a variety of scientific research areas. One potential application is in the study of cancer. This compound has been shown to have anti-cancer properties and could potentially be used in the development of new cancer treatments. Another potential application is in the study of neurological disorders. This compound has been shown to have neuroprotective properties and could potentially be used in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-({5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N4O3S2/c1-15(2)16-8-10-18(11-9-16)29-12-21-26-27-23(30-21)32-14-20(28)25-22-24-19(13-31-22)17-6-4-3-5-7-17/h3-11,13,15H,12,14H2,1-2H3,(H,24,25,28)

InChI Key

YDEYUYTUOOWBLU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.